molecular formula C20H22N2O2S B2413501 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-37-1

10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2413501
CAS No.: 1019149-37-1
M. Wt: 354.47
InChI Key: DZLKIEATNKRBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that belongs to the class of oxadiazocines This compound is characterized by its unique structure, which includes a methoxy group, a dimethylphenyl group, and a thione group

Properties

IUPAC Name

10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-12-8-9-13(2)16(10-12)22-19(25)21-15-11-20(22,3)24-18-14(15)6-5-7-17(18)23-4/h5-10,15H,11H2,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLKIEATNKRBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazocine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide.

    Attachment of the dimethylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Formation of the thione group: This can be accomplished through the reaction of the intermediate compound with sulfur-containing reagents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

    Cycloaddition: The oxadiazocine ring can participate in cycloaddition reactions, forming various cyclic adducts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione include other oxadiazocines and related heterocyclic compounds. These compounds share structural similarities but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

    4-phenyl-3H-1,2,4-triazole-3,5-dione: A compound with a triazole ring and similar heterocyclic structure.

    11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one: A compound with a similar oxadiazocine ring but different substituents.

These comparisons highlight the unique aspects of 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[731

Biological Activity

The compound 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione (also referred to as C269-0510) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Structural Characteristics

The compound features a tricyclic structure with the following notable components:

  • Tricyclic Core: The diazatricyclic framework contributes to its biological activity.
  • Functional Groups: The presence of methoxy and thione groups enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, indicating a relatively complex organic structure that supports various interactions within biological systems.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related diazatricyclic compounds have shown:

  • Inhibition of Cell Growth: The compound demonstrated cytotoxic effects on various cancer cell lines, including L1210 cells, with IC50 values indicating effective growth inhibition .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .

Case Studies

A notable study focused on the synthesis and evaluation of diastereomers of related compounds, revealing differences in their biological activities. For instance:

  • Comparative Efficacy: The study found that certain diastereomers exhibited up to threefold differences in cytotoxicity against L1210 cells, highlighting the importance of stereochemistry in biological activity .

Data Table: Biological Activity Overview

Parameter Observation
Molecular FormulaC20H22N2O3C_{20}H_{22}N_{2}O_{3}
Antitumor ActivitySignificant cytotoxic effects
Target CellsL1210 cells
MechanismEnzyme inhibition and apoptosis
Stereochemical VariantsUp to 3-fold differences in activity

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione?

  • Methodological Answer : The compound’s tricyclic framework and heteroatom arrangement (oxygen, sulfur, and nitrogen) require multi-step synthetic pathways. Critical steps include regioselective cyclization and functional group compatibility. For example, the methoxy group at position 6 must be introduced early to avoid steric hindrance during tricyclic formation. Reaction conditions (e.g., solvent polarity, temperature gradients) are optimized using iterative Design of Experiments (DoE) to mitigate side reactions like over-oxidation or ring-opening .
  • Analytical Validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used to confirm intermediate purity and structural integrity. For example, coupling constants in NMR spectra (e.g., J = 8–10 Hz for vicinal protons in the tricyclic core) validate stereochemical outcomes .

Q. How can researchers resolve ambiguities in the compound’s crystallographic data?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving structural ambiguities, such as bond-length discrepancies in the diazatricyclo core. For example, the thione sulfur’s position may require restraints to prevent overfitting due to thermal motion .
  • Contradiction Analysis : If experimental bond angles deviate >5° from computational models (e.g., DFT-optimized structures), re-examining crystal packing effects or solvent interactions is recommended. Twinning or disorder in the crystal lattice may necessitate alternative refinement strategies, such as using TWINLAWS in SHELXTL .

Q. What experimental strategies optimize the compound’s solubility for in vitro assays?

  • Methodological Answer : Solubility is enhanced via co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., prodrug strategies targeting the thione group). Dynamic light scattering (DLS) monitors aggregation tendencies at varying pH (4–9). Partition coefficients (logP) are determined via shake-flask HPLC to guide formulation design .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For instance, the thione’s sulfur atom exhibits high nucleophilicity (LUMO energy ≈ −1.2 eV), making it prone to electrophilic attack. Transition-state modeling (e.g., Nudged Elastic Band method) predicts regioselectivity in cross-coupling reactions .
  • Experimental Validation : Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) correlate computational predictions with observed reaction rates. Discrepancies >10% suggest unaccounted solvent effects or non-adiabatic pathways .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength affecting thione protonation). Redesign assays using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. For example, ΔH values < −10 kcal/mol indicate strong enthalpic contributions, validating target engagement .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., residual DMSO concentrations). Replicate studies under harmonized protocols (e.g., NIH Assay Guidance Manual) to ensure reproducibility .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) induce stereocontrol during key cyclization steps. Circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak IA columns) validate enantiomeric excess (ee > 95%) .
  • Case Study : A bromo-substituted analog (see ) achieved 88% ee via palladium-catalyzed asymmetric Heck reaction, demonstrating scalability for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.